molecular formula C23H24N4O2 B4058587 2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B4058587
M. Wt: 388.5 g/mol
InChI Key: XNUQHZGUADFLDM-UHFFFAOYSA-N
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Description

2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.18992602 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as Antibacterial Agents

Quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. A study by Domagala et al. (1988) synthesized a series of quinoline carboxylic acids showing correlations between the inhibition of DNA gyrase and antibacterial potency. A quantitative structure-activity relationship (QSAR) was derived, indicating that antibacterial potency is strongly dependent on the substituent's characteristics, with the cyclopropyl group enhancing activity significantly (Domagala et al., 1988).

Novel Synthesis Methods for Quinolines

Studies on the synthesis of quinoline derivatives reveal innovative methods for creating these compounds. For example, a method for the synthesis of iodoazines through iododestannation of trimethylstannylazines has been developed, demonstrating a facile and convenient approach to producing iodine-substituted quinolines and related compounds (Yamamoto & Yanagi, 1982).

Quinoline Carboxamides as Potent Inhibitors

Another area of research involves the discovery of quinoline carboxamides as potent and selective inhibitors for specific enzymes. Degorce et al. (2016) identified novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, showcasing the potential for therapeutic applications in diseases where ATM plays a critical role (Degorce et al., 2016).

Quinolines in Organic Synthesis

Quinolines also find applications in organic synthesis, with studies exploring their reactivity and utility in constructing complex molecular architectures. For instance, the cyclization of lithiated pyridine and quinoline carboxamides has been used to synthesize partially saturated pyrrolopyridines and spirocyclic beta-lactams, illustrating the versatility of quinoline derivatives in synthetic chemistry (Clayden, Hamilton, & Mohammed, 2005).

Properties

IUPAC Name

2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-N-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14-19(22(29)27-15-7-6-9-24-13-15)21(16-8-4-5-10-25-16)20-17(26-14)11-23(2,3)12-18(20)28/h4-10,13,21,26H,11-12H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUQHZGUADFLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 6
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

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